molecular formula C15H17NO2S B5204775 3-(8-Methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one

3-(8-Methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one

Cat. No.: B5204775
M. Wt: 275.4 g/mol
InChI Key: LKIFWCZHTBJDEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(8-Methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one typically involves the condensation of 8-methoxy-4-methylquinoline with a suitable thiol and butanone derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(8-Methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

3-(8-Methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(8-Methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(8-Methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one is unique due to the presence of the sulfanylbutanone group, which imparts distinct chemical and biological properties compared to other quinoline derivatives. This structural feature enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

3-(8-methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-9-8-14(19-11(3)10(2)17)16-15-12(9)6-5-7-13(15)18-4/h5-8,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIFWCZHTBJDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2OC)SC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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